9-ethyl-8-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
9-ethyl-8-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that features a unique combination of pyrazole, thieno, triazolo, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-8-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. The process often starts with the preparation of the pyrazole ring, followed by the construction of the thieno and triazolo rings. The final step involves the formation of the pyrimidine ring. Common reagents used in these reactions include sulfur-containing reagents, halogenated compounds, and various catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve high-throughput synthesis techniques, such as continuous flow chemistry, to optimize yield and purity. These methods often require precise control of reaction conditions, including temperature, pressure, and reaction time, to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
Types of Reactions
9-ethyl-8-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the compound .
Scientific Research Applications
9-ethyl-8-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 9-ethyl-8-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds with similar pyrazole rings, such as 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide.
Triazole-Pyrimidine Hybrids: Compounds like triazole-pyrimidine hybrids, which have shown neuroprotective and anti-inflammatory properties.
Uniqueness
The uniqueness of 9-ethyl-8-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its multi-ring structure, which combines several pharmacophores into a single molecule. This structural complexity allows for diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C15H13F3N6S |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
12-ethyl-11-methyl-4-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C15H13F3N6S/c1-4-8-7(2)25-14-11(8)13-20-12(22-24(13)6-19-14)9-5-10(15(16,17)18)23(3)21-9/h5-6H,4H2,1-3H3 |
InChI Key |
YFFQXNGKFDHZAN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC2=C1C3=NC(=NN3C=N2)C4=NN(C(=C4)C(F)(F)F)C)C |
Origin of Product |
United States |
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